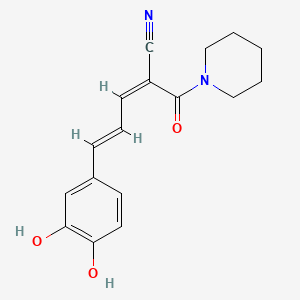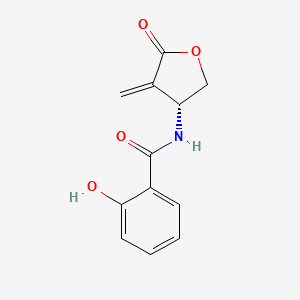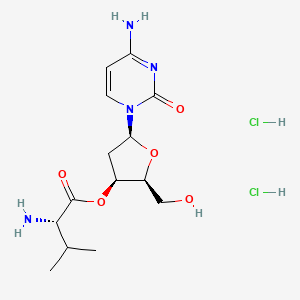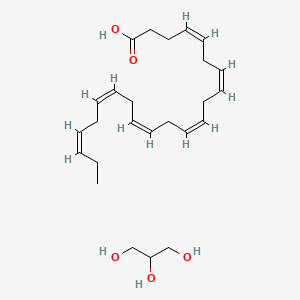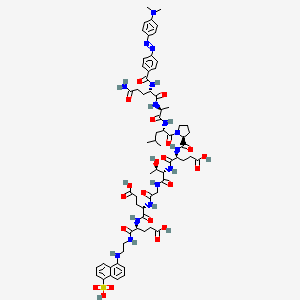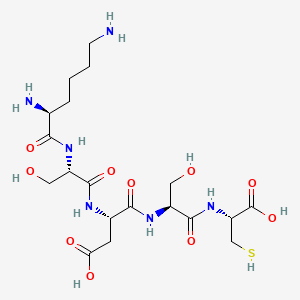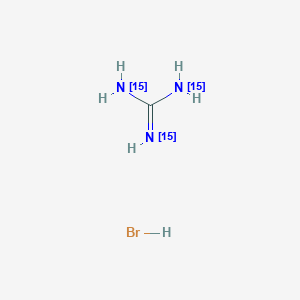
Guanidine-15N3 Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine-15N3 Hydrobromide is a labeled analogue of guanidine, where the nitrogen atoms are isotopically labeled with nitrogen-15. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and protein interactions. The molecular formula of this compound is CH6Br15N3, and it has a molecular weight of 142.96 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including Guanidine-15N3 Hydrobromide, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation reaction, where amines react with carbodiimides under catalytic conditions . Another approach involves the use of thiourea derivatives as guanidylating agents, which can be coupled with amines using coupling reagents or metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes careful control of reaction conditions, such as temperature, pressure, and pH, to ensure the efficient incorporation of nitrogen-15 isotopes .
化学反应分析
Types of Reactions
Guanidine-15N3 Hydrobromide undergoes various chemical reactions, including:
Oxidation: Guanidines can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidines typically yields urea derivatives, while reduction can produce primary amines .
科学研究应用
Guanidine-15N3 Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of nitrogen-containing drugs.
Industry: Applied in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of Guanidine-15N3 Hydrobromide involves its role as a strong organic base. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes. This action is primarily due to the guanidinium ion’s ability to form hydrogen bonds and interact with various molecular targets .
相似化合物的比较
Similar Compounds
Guanidine Hydrobromide: The non-labeled version of Guanidine-15N3 Hydrobromide.
Thalidomide-benzylamine-Py-NH2: Another nitrogen-containing compound used in research.
Pomalidomide-C2-amide-C5-azide: A compound with similar applications in drug development
Uniqueness
This compound is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in tracing studies and metabolic research. This labeling allows for precise tracking of nitrogen atoms in complex biological systems, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
CH6BrN3 |
|---|---|
分子量 |
142.96 g/mol |
IUPAC 名称 |
guanidine;hydrobromide |
InChI |
InChI=1S/CH5N3.BrH/c2-1(3)4;/h(H5,2,3,4);1H/i2+1,3+1,4+1; |
InChI 键 |
VQNVZLDDLJBKNS-ZNYUTZBJSA-N |
手性 SMILES |
C(=[15NH])([15NH2])[15NH2].Br |
规范 SMILES |
C(=N)(N)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)
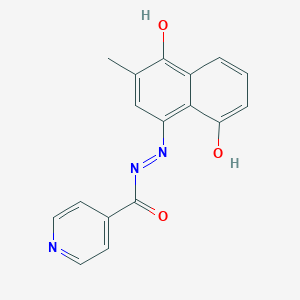

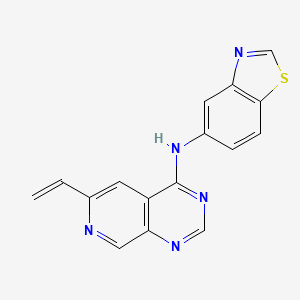
![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)

![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)

